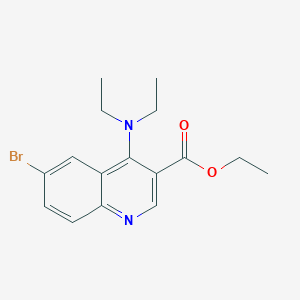

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate

Description

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is a quinoline derivative characterized by a bromine substituent at position 6, a diethylamino group at position 4, and an ethyl ester at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antibacterial agents. The diethylamino group enhances lipophilicity and modulates electronic properties, influencing both reactivity and biological activity .

Properties

Molecular Formula |

C16H19BrN2O2 |

|---|---|

Molecular Weight |

351.24 g/mol |

IUPAC Name |

ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C16H19BrN2O2/c1-4-19(5-2)15-12-9-11(17)7-8-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3 |

InChI Key |

SKEVHVLZQXLMAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 4-Bromoaniline and Ethyl Propiolate

A patent by describes a three-step process starting with 4-bromoaniline and ethyl propiolate. Under nitrogen protection, these reactants undergo Michael addition in methanol at 30–50°C to form 3-(4-bromoanilino)ethyl acrylate. Cyclization in diphenyl ether at 200–220°C yields 6-bromoquinolin-4(1H)-one, which is subsequently chlorinated with phosphorus trichloride (PCl₃) in toluene to produce the 4-chloro derivative (Figure 1).

Key Data :

Alternative Cyclocondensation with Diethyl Malonate

The PMC study outlines a one-pot cyclocondensation using 3-(dimethylamino)aniline and diethyl malonate under reflux with phosphorus oxychloride (POCl₃). While optimized for a dimethylamino variant, this method adapts to brominated substrates by substituting 4-bromoaniline. Reaction at 190–220°C with POCl₃ (3–5 equivalents) achieves 83% yield for analogous chlorinated quinolines.

Amination at the 4-Position: Substitution of Chlorine with Diethylamino

The 4-chloro group in ethyl 6-bromo-4-chloroquinoline-3-carboxylate undergoes nucleophilic aromatic substitution (NAS) with diethylamine to introduce the diethylamino moiety.

Reaction Conditions and Optimization

NAS typically requires elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes liberated HCl, driving the reaction to completion.

Representative Protocol :

Challenges and Mitigation

-

Regioselectivity : The electron-withdrawing ester group at position 3 directs substitution to position 4, minimizing side reactions.

-

Side Products : Over-alkylation is avoided by using a 2.5–3.0 molar excess of diethylamine.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Final product validation employs:

-

¹H NMR : Distinct signals for ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), diethylamino (δ 1.1–1.2 ppm, triplet; δ 3.4–3.5 ppm, quartet), and aromatic protons (δ 7.5–8.9 ppm).

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg) requires:

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl derivatives

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination under radical conditions.

Ethyl Chloroformate: Used for esterification.

Diethylamine: Used for amination.

Palladium Catalysts: Used in cross-coupling reactions

Major Products Formed

Substituted Quinoline Derivatives: Formed through substitution reactions.

Quinoline N-Oxides: Formed through oxidation reactions.

Dihydroquinolines: Formed through reduction reactions.

Biaryl Derivatives: Formed through coupling reactions

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate has been studied for its biological activity against several diseases. Key applications include:

- Antimalarial Activity : Research indicates that this compound exhibits promising antimalarial properties. Its mechanism often involves interference with the metabolic pathways of the malaria parasite, potentially inhibiting its growth and replication.

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. Studies suggest it may disrupt bacterial cell wall synthesis or function.

- Anticancer Potential : this compound has demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer drug. Mechanistic studies reveal that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time Required | Environmental Impact |

|---|---|---|---|

| Traditional Synthesis | Variable | Longer | Higher |

| Microwave-Assisted | High | Shorter | Lower |

| Continuous Flow Reactors | Very High | Very Short | Minimal |

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial settings:

- Dyes and Pigments : The compound's unique structure allows it to be utilized in the formulation of dyes and pigments, particularly those requiring high stability and colorfastness.

- Chemical Intermediates : It serves as a valuable intermediate in synthesizing other complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different applications:

- A study published in a peer-reviewed journal highlighted its anticancer activity against A549 lung cancer cells, reporting an IC50 value indicating significant cytotoxicity at low concentrations .

- Another investigation focused on its antibacterial properties showed effectiveness against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it may act by inhibiting specific enzymes or receptors, leading to the disruption of biological processes in pathogens or cancer cells. The diethylamino group enhances its ability to interact with biological membranes and proteins, while the bromine atom and quinoline ring contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

Ethyl 6-Bromo-4-Chloroquinoline-3-Carboxylate

- Structural Difference: Chlorine at position 4 instead of diethylamino.

- Synthetic Utility: A precursor for nucleophilic substitution reactions (e.g., with amines or phenols) .

- Physicochemical Properties: Molecular Weight: 314.56 g/mol (vs. ~355.6 g/mol for diethylamino analog) . Reactivity: Chlorine facilitates displacement reactions under mild conditions, whereas the diethylamino group requires harsher conditions for modification .

- Biological Relevance : Used in PI3K/mTOR dual inhibitors; chlorine’s electronegativity may enhance binding to kinase active sites .

Ethyl 6-Bromo-4-Hydroxyquinoline-3-Carboxylate

- Structural Difference : Hydroxyl group at position 4.

- Properties: Acidity: The hydroxyl group (pKa ~8–10) enables pH-dependent solubility, unlike the non-ionizable diethylamino group .

Ethyl 6-Bromo-4-(Phenylamino)Quinoline-3-Carboxylate

Substituent Variations at Position 6 and 7

Ethyl 6-Bromo-4-Chloro-7-Methoxyquinoline-3-Carboxylate

- Structural Difference : Methoxy group at position 5.

- Applications: Methoxy groups are common in antimalarial quinolines (e.g., chloroquine analogs) .

Ethyl 6-Bromo-4-Chloro-8-Fluoroquinoline-3-Carboxylate

- Structural Difference : Fluorine at position 7.

- Metabolic Stability: Fluorine enhances resistance to oxidative metabolism compared to diethylamino .

Key Data Tables

Table 1: Physicochemical Comparison of Selected Analogs

Biological Activity

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Its structural features, including a bromine atom at the 6th position and a diethylamino group at the 4th position, contribute to its potential therapeutic applications, particularly in medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₈H₁₈BrN₃O₂

- Molecular Weight : Approximately 351.24 g/mol

Structural Features

The compound's structure facilitates its interaction with biological targets, enhancing its potential as a therapeutic agent. The presence of the diethylamino group aids in membrane penetration, while the bromine atom allows for diverse chemical transformations.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains. It inhibits bacterial growth by interfering with essential cellular processes.

- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.

- Antimalarial Effects : Preliminary investigations indicate potential efficacy against malaria parasites.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Studies : A study reported that this compound exhibited antibacterial properties with a minimum inhibitory concentration (MIC) ranging from 50 to 100 mg/mL against various gram-positive bacteria .

- Anticancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

- Antimalarial Activity : Initial assays indicated that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Bromination : Utilizes N-bromosuccinimide to introduce the bromine atom at the 6th position.

- Esterification : Ethyl chloroformate is employed to form the ester group at the 3rd position.

- Coupling Reactions : Palladium-catalyzed reactions are often used to couple various substituents onto the quinoline ring.

Summary of Synthesis Techniques

| Synthesis Method | Description |

|---|---|

| Bromination | Introduction of bromine using N-bromosuccinimide |

| Esterification | Formation of ester using ethyl chloroformate |

| Coupling Reactions | Palladium-catalyzed coupling for functionalization |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quinoline derivatives, which also exhibit notable biological activities:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| Ethyl 8-bromoquinoline-3-carboxylate | 0.91 | Different bromine position |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 0.88 | Hydroxy group instead of diethylamino |

| Ethyl 6-bromoquinoline-3-carboxylate | 0.85 | Lacks diethylamino group |

These comparisons highlight the unique features of this compound that contribute to its distinct biological activities.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution at the 4-position of the quinoline core. For example, substituting a chloro group (e.g., in ethyl 6-bromo-4-chloroquinoline-3-carboxylate) with diethylamine under reflux in polar aprotic solvents like DMF, using a base such as DIPEA to deprotonate the amine . Reaction temperature (e.g., 100°C for 4 hours) and stoichiometric ratios are critical to avoid side products like over-alkylation. Post-reaction purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolve substituent effects (e.g., diethylamino protons at δ ~3.4–3.6 ppm as quartets, ethyl ester protons as triplets near δ 1.3–1.5 ppm) .

- HRMS : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).

- X-ray crystallography : Resolve spatial arrangement using SHELX programs for structure refinement, particularly for verifying dihedral angles between substituents .

Q. What are the common chemical reactions involving this compound?

Key reactions include:

- Buchwald-Hartwig amination : To introduce aryl/heteroaryl groups at the 6-bromo position .

- Ester hydrolysis : Under acidic/basic conditions to yield carboxylic acid derivatives for further functionalization .

- Nucleophilic substitution : Replacing the 4-diethylamino group with other amines (e.g., methylamino) to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning?

X-ray diffraction with SHELXL refinement provides unambiguous assignment of substituent geometry. For example, diethylamino groups may exhibit conformational flexibility, but crystallography can confirm their spatial orientation relative to the quinoline plane, critical for SAR studies . Discrepancies between computational (DFT) and experimental bond angles can highlight steric or electronic effects not captured in silico.

Q. What strategies address contradictory bioactivity data in analogs of this compound?

Contradictions often arise from substituent positioning. For instance, bromine at the 6-position (as in this compound) may enhance antibacterial activity compared to 8-bromo analogs due to improved target binding . Systematic SAR studies comparing analogs (e.g., ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate vs. ethyl 8-bromo-4-chloroquinoline-3-carboxylate) under standardized assays (MIC, IC50) can isolate structural contributors to bioactivity .

Q. How do computational methods guide the design of derivatives with improved pharmacokinetics?

- Molecular docking : Predict interactions with targets like bacterial gyrase or kinase enzymes.

- ADMET prediction : LogP calculations (for lipophilicity) and metabolic stability simulations (e.g., cytochrome P450 interactions) optimize solubility and bioavailability. Substituents like trifluoromethyl groups (in related compounds) improve metabolic resistance, while ester groups enhance membrane permeability .

Q. What experimental protocols validate the mechanism of action in antimicrobial studies?

- Time-kill assays : Assess bactericidal vs. bacteriostatic effects.

- Resistance development studies : Serial passage under sub-MIC conditions to evaluate mutation rates.

- Enzyme inhibition assays : Direct measurement of target inhibition (e.g., DNA gyrase supercoiling assays) .

Methodological Considerations

Q. How to optimize reaction conditions for bromine retention during functionalization?

Bromine is prone to displacement in SNAr reactions. Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) preserves the bromine for downstream applications. Low-temperature conditions (<80°C) and aryl boronic acids with electron-withdrawing groups enhance coupling efficiency .

Q. What analytical workflows resolve purity issues in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.